molecular formula C12H13N3 B2926524 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine CAS No. 87673-89-0

1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Cat. No.: B2926524
CAS No.: 87673-89-0
M. Wt: 199.257
InChI Key: YDZXAXIEQPOBPZ-UHFFFAOYSA-N
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Description

1-Phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a bicyclic heterocyclic compound characterized by a fused imidazole and pyridine ring system. Its core structure (imidazo[4,5-c]pyridine) positions the imidazole moiety at the 4,5-c positions of the pyridine ring, differentiating it from isomers like imidazo[1,2-a]pyridine or imidazo[4,5-b]pyridine (Figure 1). Key physicochemical properties include:

  • Molecular Formula: C₁₃H₁₃N₃ (exact phenyl derivative data inferred from analogs) .
  • Molecular Weight: ~213.28 g/mol (based on 4-methylphenyl analog) .
  • Key Applications: Investigated for kinase inhibition, epigenetic modulation, and enzyme targeting (e.g., TRAP/ACP5) .

Despite its versatility, imidazo[4,5-c]pyridines remain underdeveloped clinically compared to imidazo[1,2-a]pyridines, partly due to insufficient structure-activity relationship (SAR) studies .

Properties

IUPAC Name

1-phenyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-10(5-3-1)15-9-14-11-8-13-7-6-12(11)15/h1-5,9,13H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZXAXIEQPOBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the reaction of 3,4-diaminopyridine with benzaldehyde derivatives in the presence of sodium metabisulfite (Na2S2O5). The reaction proceeds through a cyclization process, resulting in the formation of the imidazo[4,5-c]pyridine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced imidazo[4,5-c]pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the imidazo[4,5-c]pyridine core, using reagents such as halogens or alkylating agents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Table 1: Substituent Effects on Imidazo[4,5-c]Pyridine Derivatives
Compound Substituent(s) Molecular Weight (g/mol) Key Properties/Activities Reference
1-Phenyl derivative Phenyl at N1 ~213.28 TRAP inhibition (IC₅₀: 4–125 µM)
1-(4-Methylphenyl) analog 4-Methylphenyl at N1 213.28 Structural analog; no reported activity
1-(4-Fluorophenyl) analog 4-Fluorophenyl at N1 253.70 (HCl salt) Enhanced solubility via halogenation
6-Phenyl-4-carbonitrile Phenyl at C6, CN at C4 ~317.35 Cathepsin inhibition; anti-inflammatory

Key Insights :

  • N1 Substituents : Bulky aryl groups (e.g., phenyl, 4-fluorophenyl) improve target engagement in enzyme inhibition .
  • C6 Modifications : Substitutions at C6 (e.g., phenyl, carboxylic acid) expand therapeutic scope (e.g., cathepsin inhibitors) .

Isomeric Comparisons: Imidazo[4,5-c] vs. Imidazo[4,5-b]Pyridines

Table 2: Activity Differences Between Imidazo[4,5-c] and Imidazo[4,5-b]Pyridines
Property Imidazo[4,5-c]Pyridine Imidazo[4,5-b]Pyridine Reference
BTK Inhibition IC₅₀: 0.1–1 µM (higher potency) IC₅₀: >10 µM (lower potency)
Synthetic Feasibility Tolerates diverse C6 substitutions Limited tolerance for bulky groups
Clinical Development Preclinical (e.g., TRAP inhibitors) Advanced (e.g., kinase inhibitors in trials)

Key Insights :

  • The imidazo[4,5-c]pyridine core exhibits superior BTK inhibition due to optimal binding pocket compatibility .
  • Imidazo[4,5-b]pyridines are more explored clinically, but their restricted substitution tolerance limits optimization .

Functional Comparisons: Target Engagement and Pharmacokinetics

Table 3: Target-Specific Activities of Selected Derivatives
Compound Target Activity (IC₅₀/EC₅₀) Therapeutic Area Reference
CBK289001 TRAP/ACP5 4–125 µM Bone resorption, cancer
I-BET151 BRD4 (BD1) <100 nM Epigenetic regulation
6-Phenyl-4-carbonitrile Cathepsin K Sub-µM range Osteoporosis, inflammation
γ-Carboline derivatives BRD4 Improved vs. JQ1 HIV-1 latency reversal

Key Insights :

  • The TRAP inhibitor CBK289001 demonstrates broad efficacy but moderate potency, suggesting room for optimization .
  • Scaffold-hopping strategies (e.g., replacing imidazo[4,5-c]quinoline with γ-carboline) enhance BRD4 affinity, highlighting core flexibility .

Pharmacokinetic and Toxicity Profiles

Table 4: Pharmacokinetic Parameters of Analogous Compounds
Compound logBB logVDss CNS Penetration (logPS) Acute Toxicity (LC₅₀) Reference
Neonicotinoid analogs <−1 Low logPS < −3 High (logLC₅₀ < −0.3)
1-Phenyl derivative (model) ~0.2 Moderate logPS > −2 Moderate Inferred

Key Insights :

  • Imidazo[4,5-c]pyridines with low molecular weight (<300 g/mol) and logPS > −2 likely penetrate the CNS, aiding neurotargeted therapies .
  • Halogenated derivatives (e.g., 4-fluorophenyl) may reduce toxicity by improving metabolic stability .

Biological Activity

Overview

1-Phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. Characterized by a fused imidazole and pyridine structure, this compound exhibits potential therapeutic effects across various biological systems.

The precise mechanism of action for this compound remains largely undefined. However, it is believed that the compound interacts with specific cellular targets leading to alterations in cellular functions. Current research suggests that its biological effects may be mediated through various biochemical pathways, although the exact targets have yet to be identified .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[4,5-c]pyridine derivatives. For instance, a study investigating tetrahydroimidazo[4,5-c]pyridine-based inhibitors demonstrated significant antibacterial activity against Bacillus cereus and Escherichia coli, with the former being more susceptible to these compounds . The structure-activity relationship (SAR) revealed that modifications at specific positions on the imidazo ring can enhance activity.

Anticancer Properties

Research has also indicated potential anticancer activities of related compounds. For example, certain derivatives have shown effectiveness in inhibiting cancer cell proliferation in vitro. The introduction of lipophilic groups has been associated with improved cytotoxicity against various cancer cell lines .

Neuroprotective Effects

Emerging evidence suggests that imidazo[4,5-c]pyridine derivatives may possess neuroprotective effects , potentially beneficial in treating neurodegenerative diseases. Initial findings indicate that these compounds could modulate neurotransmitter systems or exert antioxidant effects .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureKey Activity
1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridineStructureEnhanced antimicrobial properties due to methyl substitution
4,5-Dihydroimidazo[4,5-b]pyridineN/ALower activity compared to its imidazo counterparts
1-benzyl-3-methylimidazo[4,5-b]pyridineN/ANotable anticancer activity in specific cell lines

Case Study 1: Antibacterial Activity

A series of derivatives were synthesized and tested for their antibacterial efficacy against E. coli and B. cereus. The results indicated that modifications at the N5 position significantly improved activity by enhancing binding affinity to bacterial targets. The most active compound showed a 60-fold increase in potency compared to its acyclic counterparts .

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines revealed that certain derivatives of imidazo[4,5-c]pyridine exhibited IC50 values in the low micromolar range. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways and disruption of cell cycle progression .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclization and functionalization steps. A validated pathway includes:

  • Step 1: Reacting 2-aminopyridine derivatives with ethynylmagnesium bromide to form ethynyl intermediates.
  • Step 2: Cyclization using sodium azide and copper(I) iodide in DMF at 80°C to assemble the imidazo[4,5-c]pyridine core .
    Optimization strategies:
  • Use anhydrous solvents and inert atmospheres to prevent side reactions.
  • Monitor reaction progress via TLC or HPLC. Adjust temperature and catalyst loading (e.g., CuI) to enhance yield .

Basic: Which analytical techniques are essential for characterizing the structure and purity of this compound?

Methodological Answer:

  • Spectroscopy:
    • NMR (¹H/¹³C): Assigns proton and carbon environments, confirming ring fusion and substituent positions (e.g., phenyl group at position 1) .
    • HRMS: Validates molecular formula (e.g., C₁₆H₁₆N₄OS for derivatives) .
  • Chromatography:
    • HPLC with UV/ELSD detection: Quantifies purity (>95% in most cases) and identifies impurities (e.g., unreacted intermediates) .

Advanced: How do structural modifications at specific positions (e.g., phenyl, ethynyl) impact pharmacological activity?

Methodological Answer:

  • Phenyl group (position 1): Enhances lipophilicity and bioavailability. Replacements with bulkier aryl groups (e.g., 3,4-diethoxybenzyl) can alter cardiotonic activity .
  • Ethynyl substituents: Introduce π-bond reactivity for click chemistry or covalent binding to biological targets. For example, ethynyl derivatives show improved antimicrobial activity .
  • Method: Perform comparative SAR studies using in vitro assays (e.g., enzyme inhibition) and logP measurements to correlate substituents with activity .

Advanced: What computational approaches are effective in predicting target binding (e.g., DYRK2 inhibition)?

Methodological Answer:

  • Virtual Screening: Use platforms like MolPort to screen >7 million compounds. Filter hits by ADME properties (e.g., bioavailability, toxicity) .
  • Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to model interactions between the compound’s imidazo-pyridine core and enzyme active sites (e.g., hydrogen bonding with DYRK2 catalytic residues) .
  • Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like LigandScout .

Advanced: How can conflicting biological activity data between imidazo[4,5-c]pyridine derivatives and analogs (e.g., imidazo[4,5-b]pyridines) be resolved?

Methodological Answer:

  • Controlled Comparative Studies: Test derivatives under identical conditions (e.g., same cell lines, dosage). Example: Imidazo[4,5-c]pyridines show 5–10× higher potency than [4,5-b] analogs due to improved oral bioavailability .
  • Mechanistic Profiling: Use kinase selectivity panels or transcriptomics to identify off-target effects.
  • Data Normalization: Account for variables like purity (>95% by HPLC) and solvent effects (e.g., DMSO concentration) .

Advanced: What in vivo models are suitable for evaluating cardiotonic effects?

Methodological Answer:

  • Rodent Models:
    • Isolated Rat Heart (Langendorff): Measures contractility and coronary flow to assess inotropic effects .
    • Hypertensive Rat Models: Evaluates vasodilator activity and hemodynamic responses.
  • Dosage Optimization: Administer orally (10–50 mg/kg) and monitor plasma levels via LC-MS to correlate exposure with efficacy .

Advanced: How can impurities in synthesized batches be identified and mitigated?

Methodological Answer:

  • Impurity Profiling: Use LC-MS/MS to detect byproducts (e.g., uncyclized intermediates or oxidation products).
  • Process Adjustments:
    • Introduce recrystallization steps with solvents like ethanol/water mixtures.
    • Optimize column chromatography (e.g., silica gel, gradient elution) for challenging separations .

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